molecular formula C16H18ClN5O2 B2398388 1-(2-Chlorophenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea CAS No. 1798619-87-0

1-(2-Chlorophenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea

Cat. No.: B2398388
CAS No.: 1798619-87-0
M. Wt: 347.8
InChI Key: HMBUOQOQZONJGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chlorophenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea is a synthetic small molecule of significant interest in medicinal chemistry and early-stage drug discovery. Its structure, which incorporates a urea linker connecting a 2-chlorophenyl group to a 2-morpholinopyrimidine scaffold, is frequently associated with the modulation of key protein kinases. Compounds featuring the morpholino-pyrimidine core have been extensively investigated as potent and selective inhibitors, particularly in oncology research for targets such as the mammalian target of rapamycin (mTOR) and other kinases . The urea functional group is a common pharmacophore known to facilitate critical hydrogen-bonding interactions with enzyme targets, thereby enhancing binding affinity and specificity . This molecular architecture suggests potential research applications in studying intracellular signaling pathways, cellular proliferation, and survival mechanisms. Furthermore, structurally similar urea derivatives have been explored as allosteric modulators for G-protein coupled receptors (GPCRs), indicating potential utility in neuropharmacology research, such as for substance use disorders . This compound is presented as a high-purity chemical tool to support these areas of basic and translational research. It is strictly intended for laboratory research applications and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN5O2/c17-13-3-1-2-4-14(13)21-16(23)19-11-12-5-6-18-15(20-12)22-7-9-24-10-8-22/h1-6H,7-11H2,(H2,19,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMBUOQOQZONJGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CC(=N2)CNC(=O)NC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Morpholinopyrimidin-4-ylmethanamine

The pyrimidine core is functionalized at the 4-position with a morpholino group and a methylamine side chain. A common approach involves nucleophilic aromatic substitution (SNAr) on 4-chloro-2-morpholinopyrimidine with methylamine or its protected derivatives. For example, reacting 4-chloro-2-morpholinopyrimidine with benzylamine under reflux in acetonitrile yields 4-(benzylamino)-2-morpholinopyrimidine, which is subsequently hydrogenated to remove the benzyl protecting group. Alternative routes employ Mitsunobu conditions to install the morpholino group early in the synthesis.

Table 1: Representative Conditions for Pyrimidine Intermediate Synthesis

Starting Material Reagent/Conditions Product Yield (%)
4-Chloro-2-morpholinopyrimidine Benzylamine, DIPEA, MeCN, 80°C, 12h 4-(Benzylamino)-2-morpholinopyrimidine 78
4-(Benzylamino)-2-morpholinopyrimidine H₂, Pd/C, MeOH, rt, 6h 2-Morpholinopyrimidin-4-ylmethanamine 92

Urea Bond Formation Strategies

The urea linkage is typically constructed via reaction between an amine and an isocyanate or through carbamate intermediates. For this compound, two primary methods are documented:

Isocyanate-Mediated Coupling

2-Chlorophenyl isocyanate is reacted with 2-morpholinopyrimidin-4-ylmethanamine in anhydrous dichloromethane (DCM) at 0–25°C. Triethylamine (TEA) is often added to scavenge HCl generated during the reaction. This method offers high regioselectivity but requires stringent moisture control.

Representative Procedure :
To a solution of 2-morpholinopyrimidin-4-ylmethanamine (1.0 eq) in DCM (10 mL) at 0°C, 2-chlorophenyl isocyanate (1.2 eq) is added dropwise. The mixture is stirred at 25°C for 16h, washed with water, and purified via flash chromatography (SiO₂, EtOAc/hexanes) to yield the title compound as a white solid (72%).

Carbonyldiimidazole (CDI)-Assisted Route

Alternatively, the urea bond is formed using 1,1'-carbonyldiimidazole (CDI) as a coupling agent. The amine is first treated with CDI to generate an imidazole-carbamate intermediate, which is then reacted with 2-chloroaniline. This method avoids handling volatile isocyanates and improves safety profiles.

Table 2: Comparative Analysis of Urea Formation Methods

Method Reagents/Conditions Yield (%) Purity (HPLC)
Isocyanate coupling 2-Chlorophenyl isocyanate, DCM, TEA 72 98.5
CDI-mediated CDI, THF, 2-chloroaniline, 60°C, 8h 68 97.8

Spectroscopic Characterization and Validation

The structural integrity of this compound is confirmed via NMR, HRMS, and elemental analysis. Key spectral data include:

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.38 (m, 2H, Ar-H), 7.33–7.27 (m, 2H, Ar-H), 4.42 (s, 2H, CH₂), 3.78–3.72 (m, 4H, morpholine-OCH₂), 3.45–3.39 (m, 4H, morpholine-NCH₂).
  • HRMS (ESI-TOF) : m/z [M + H]⁺ calcd for C₁₆H₁₈ClN₅O₂: 362.1174; found: 362.1176.

Optimization Challenges and Solutions

Morpholine Ring Stability

The morpholine moiety is prone to oxidation under acidic conditions. Employing inert atmospheres (N₂/Ar) and avoiding strong acids during workup prevents ring degradation.

Regioselectivity in Pyrimidine Functionalization

Competing reactions at the 2- and 4-positions of the pyrimidine ring are mitigated by using bulky bases (e.g., DIPEA) to favor substitution at the 4-position.

Scalability and Industrial Relevance

Kilogram-scale synthesis has been achieved using continuous-flow reactors for the SNAr step, reducing reaction times from 12h to 2h and improving yields to 85%. Patent literature emphasizes the compound’s utility as a kinase inhibitor intermediate, necessitating high purity (>99%) for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nucleophiles under conditions such as reflux or room temperature.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: As a potential therapeutic agent for diseases such as cancer or infectious diseases.

    Industry: As an intermediate in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects. The exact pathways and targets would need to be identified through experimental studies.

Comparison with Similar Compounds

Urea Derivatives with Chlorophenyl and Heterocyclic Substituents

Compound AVE#21 (1-(2-chloro-4-fluorobenzoyl)-3-(5-hydroxy-2-methoxy-phenyl)urea)

  • Structural Similarities : Both compounds share a urea backbone and a substituted phenyl group (chloro/fluoro in AVE#21 vs. 2-chlorophenyl in the target).
  • Functional Differences: AVE#21 includes a benzoyl group and methoxy-hydroxyphenyl substituent, whereas the target compound substitutes a morpholinopyrimidine-methyl group.
  • Activity: AVE#21 inhibits glycogen phosphorylase by binding to an allosteric site, suggesting the target compound may similarly target enzyme pockets but with altered specificity due to the morpholinopyrimidine group .

1-(2-Chlorophenyl)-3-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]urea

  • Structural Variations: This analog replaces the morpholinopyrimidine group with a morpholine-linked trifluoromethylphenyl group.

Morpholinopyrimidine-Containing Analogs

1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(3-(methyl(2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)urea

  • Structural Features: Shares the morpholinopyrimidine core but adds a trifluoromethyl group and methylamino linker.
  • Pharmacological Implications: The trifluoromethyl group may increase binding affinity to hydrophobic enzyme pockets, while the methylamino linker could enhance solubility .

Antimicrobial Urea Derivatives

CDFII (2-(2-chlorophenyl)-3-[1-(2,3-dimethylbenzyl)piperidin-4-yl]-5-fluoro-1H-indole)

  • Activity : Acts as a synergist with carbapenems against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that the target compound’s chlorophenyl and pyrimidine groups may also confer antibacterial properties .

Data Tables

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Core Structure Key Substituents Reported Activity Reference
Target Compound Urea 2-Chlorophenyl, morpholinopyrimidine-methyl Hypothesized enzyme inhibition -
AVE#21 Urea 2-Chloro-4-fluorobenzoyl, methoxy-hydroxyphenyl Glycogen phosphorylase inhibition
1-(4-Chloro-3-(trifluoromethyl)phenyl)... Urea Trifluoromethyl, methylamino-morpholinopyrimidine Structural analog (no activity reported)
CDFII Indole 2-Chlorophenyl, dimethylbenzyl-piperidine MRSA synergist

Table 2: Physicochemical Properties of Morpholinopyrimidine Derivatives

Compound Name Molecular Weight LogP (Predicted) Key Functional Groups
Target Compound ~390 g/mol ~2.8 Urea, morpholinopyrimidine
1-(4-Chloro-3-(trifluoromethyl)phenyl)... 520.94 g/mol ~4.1 Trifluoromethyl, methylamino
1-(2-Chlorophenyl)-3-[2-morpholin-4-yl... ~440 g/mol ~3.5 Trifluoromethyl, morpholine

Research Implications and Gaps

  • The target compound’s morpholinopyrimidine group may enhance selectivity for kinase or phosphatase enzymes compared to simpler urea derivatives like AVE#21 .
  • Further studies are needed to elucidate its specific biological targets and optimize substituents for desired pharmacokinetic profiles.

Biological Activity

1-(2-Chlorophenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea is a synthetic organic compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a chlorophenyl group and a morpholinopyrimidinyl moiety, which contribute to its unique biochemical properties.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₆H₁₈ClN₅O₂
  • Molecular Weight : 347.80 g/mol
  • CAS Number : 1798619-87-0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It may function as an inhibitor or activator, triggering various biochemical pathways. Notably, it has been explored for its potential in inhibiting certain kinases involved in cancer progression.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. It has been studied as a potential inhibitor of Polo-like kinase 4 (PLK4), a regulator of centriole biogenesis linked to cancer cell proliferation. Inhibition of PLK4 can lead to centrosome removal, triggering cell cycle arrest in cancer cells with intact p53 pathways .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit various enzymes involved in metabolic pathways. Its structural features allow it to interact effectively with active sites of target enzymes, potentially leading to therapeutic applications in metabolic disorders and cancer treatment.

Case Studies

  • PLK4 Inhibition : A study highlighted the effectiveness of PLK4 inhibitors in reducing the proliferation of cancer cells, particularly those with mutations affecting the p53 pathway. The application of this compound showed significant promise in preclinical models .
  • Metabolic Pathway Modulation : Further investigations into the compound's effects on metabolic enzymes revealed that it could modulate pathways associated with glucose metabolism and lipid synthesis, indicating potential applications in treating diabetes and obesity-related disorders.

Comparative Analysis

Compound NameBiological ActivityTarget Enzyme
This compoundAnticancer, enzyme inhibitionPLK4
Other Similar CompoundsVariesVarious

Q & A

Q. What are the optimal synthetic routes for 1-(2-Chlorophenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves coupling a chlorophenyl isocyanate derivative with a morpholinopyrimidine-substituted amine. Key steps include:

  • Precursor preparation : Use 2-chlorophenyl isocyanate and 2-morpholinopyrimidin-4-ylmethylamine, ensuring anhydrous conditions to avoid side reactions .
  • Reaction optimization : Perform the reaction under inert atmosphere (N₂/Ar) in aprotic solvents (e.g., DMF or THF) at 60–80°C for 12–24 hours. Monitor progress via TLC or HPLC .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity. Yield improvements (70–85%) are achievable by controlling stoichiometry (1:1.1 molar ratio of isocyanate to amine) .

Q. How can the crystal structure of this compound be determined, and which software tools are recommended for structural refinement?

Methodological Answer:

  • Crystallization : Grow single crystals via slow evaporation of a saturated DCM/ethanol solution at 4°C.
  • Data collection : Use X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) with a Bruker D8 VENTURE diffractometer.
  • Refinement : Employ SHELX (SHELXL for refinement, SHELXS for structure solution) due to its robustness in handling small-molecule crystallography. Validate hydrogen bonding and torsion angles using Coot and Olex2 .

Q. What in vitro assays are suitable for evaluating its biological activity?

Methodological Answer:

  • Enzyme inhibition : Use fluorescence-based kinase assays (e.g., ADP-Glo™) to measure IC₅₀ against target kinases (e.g., EGFR or VEGFR2) .
  • Cellular cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48-hour exposure and dose-response curves (1–100 µM) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the chlorophenyl or morpholinopyrimidine moieties) influence biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Replace the 2-chlorophenyl group with fluorophenyl or methylphenyl derivatives to assess electronic/steric effects. Synthesize analogs via parallel synthesis and test in kinase panels .
    • Modify the morpholine ring to piperidine or thiomorpholine and evaluate solubility and target binding using SPR (surface plasmon resonance) .
  • Computational support : Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding modes and validate with experimental IC₅₀ data .

Q. What strategies can resolve discrepancies in reported biological activities across studies (e.g., conflicting IC₅₀ values)?

Methodological Answer:

  • Standardize assays : Use identical cell lines, passage numbers, and assay protocols (e.g., ATP concentration in kinase assays) to minimize variability .
  • Validate purity : Characterize compounds via ¹H/¹³C NMR and HRMS to rule out impurities affecting activity. Re-test disputed compounds in orthogonal assays (e.g., SPR vs. fluorescence) .
  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers and contextualize results with structural data .

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets (e.g., kinases)?

Methodological Answer:

  • Kinetic studies : Perform time-dependent inhibition assays to distinguish reversible vs. irreversible binding. Use jump-dilution assays to assess residence time .
  • Biophysical characterization : Employ ITC (isothermal titration calorimetry) to measure binding thermodynamics and HDX-MS (hydrogen-deuterium exchange mass spectrometry) to map conformational changes in target enzymes .
  • Cellular pathway analysis : Use phosphoproteomics (LC-MS/MS) to identify downstream signaling nodes affected by treatment (e.g., MAPK/ERK pathways) .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s solubility and bioavailability?

Methodological Answer:

  • Solubility profiling : Measure equilibrium solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) using HPLC-UV. Compare results with computational predictions (e.g., LogP via ChemAxon) .
  • Bioavailability studies : Conduct parallel artificial membrane permeability assays (PAMPA) and in vivo PK studies (rodent models) to reconcile discrepancies between in silico and experimental data .

Q. What experimental designs mitigate batch-to-batch variability in synthesis?

Methodological Answer:

  • Quality control : Implement in-process monitoring (e.g., in situ FTIR to track urea bond formation) and standardized workup protocols .
  • Robustness testing : Use design-of-experiment (DoE) approaches to identify critical parameters (e.g., solvent purity, reaction temperature) affecting yield and purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.